molecular formula C15H11ClN2O2 B8041539 3-(4-Chloroanilino)-6-methyl-1,4-benzoxazin-2-one

3-(4-Chloroanilino)-6-methyl-1,4-benzoxazin-2-one

Cat. No.: B8041539
M. Wt: 286.71 g/mol
InChI Key: DYCFCRMFORWJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloroanilino)-6-methyl-1,4-benzoxazin-2-one is an organic compound that belongs to the class of benzoxazines It is characterized by the presence of a benzoxazine ring substituted with a 4-chloroanilino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloroanilino)-6-methyl-1,4-benzoxazin-2-one typically involves the reaction of 4-chloroaniline with 6-methyl-1,4-benzoxazin-2-one under specific conditions. One common method includes:

    Nucleophilic Substitution: 4-chloroaniline reacts with 6-methyl-1,4-benzoxazin-2-one in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)-6-methyl-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or benzoxazines.

Scientific Research Applications

3-(4-Chloroanilino)-6-methyl-1,4-benzoxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chloroanilino)-6-methyl-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloroanilino)quinoline: Known for its anticancer properties.

    3-(4-Chloroanilino)-2-(isopropylsulfonyl)acrylonitrile: Used in various chemical syntheses.

    TH-4000:

Uniqueness

3-(4-Chloroanilino)-6-methyl-1,4-benzoxazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazine ring system and the presence of both chloroanilino and methyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-chloroanilino)-6-methyl-1,4-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-2-7-13-12(8-9)18-14(15(19)20-13)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCFCRMFORWJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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